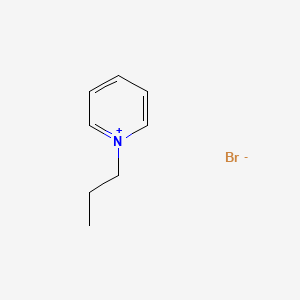

1-Propylpyridin-1-ium bromide

Description

Contextualization within Pyridinium (B92312) Salts and Ionic Liquids Research

1-Propylpyridin-1-ium (B14657051) bromide is a member of the pyridinium salts class, a group of organic compounds that are structurally diverse and feature prominently in many natural products and bioactive pharmaceuticals. rsc.org Pyridinium salts are characterized by a pyridine (B92270) ring with a quaternized nitrogen atom, which imparts a permanent positive charge. Historically, these compounds have been investigated for a wide range of applications, including as cationic surfactants, germicides, and versatile intermediates in organic synthesis for creating more complex molecules like piperidines and various alkaloids. rsc.orgjst.go.jp

A significant area of contemporary research is the use of pyridinium salts as ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they are noted for their low vapor pressure, high thermal stability, and tunable polarity. oiccpress.com 1-Propylpyridin-1-ium bromide, with its melting point of approximately 70-79 °C, fits within this classification. acs.orgchemsrc.com As such, it is studied as a "green" solvent and catalyst in chemical reactions, offering a more environmentally friendly alternative to traditional volatile organic solvents. oiccpress.comresearchgate.net The properties of pyridinium-based ILs, including their thermal stability and ability to be recycled, make them advantageous for various chemical processes. researchgate.net Research has explored the thermodynamic properties of this compound alongside other alkyl pyridinium bromides to better understand how molecular structure affects properties like heat capacity and melting behavior. acs.orgnih.gov

Historical Development and Early Research Directions on Pyridinium Bromides

The study of pyridinium compounds dates back to the 19th century, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The classical methods for synthesizing pyridinium salts typically involve the SN2 reaction of pyridine with alkyl halides, a process known as quaternization. rsc.org

Early interest in pyridinium salts was often linked to their surfactant properties and their effectiveness as germicides. jst.go.jp In the mid-20th century, pyridinium bromide perbromide gained use as a brominating agent in organic chemistry. acs.org A significant development in the fundamental understanding of pyridinium salt chemistry occurred in the 1970s, when Kaplan, Wilzbach, and Pavlik discovered that these salts undergo a unique photochemical cyclization reaction to produce bicyclic-aziridines. psu.eduresearchgate.net This discovery, although not widely explored for several decades, opened up new avenues in synthetic photochemistry. psu.edu These early studies laid the groundwork for the later, more extensive exploration of the synthetic and functional applications of pyridinium salts, including this compound.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is diverse, with significant focus on its role in green chemistry and materials science. A prominent trend is its application as both a solvent and a template in the ionothermal synthesis of advanced materials. For instance, it has been successfully used to crystallize silicoaluminophosphate-11 (SAPO-11), where it acts as a structure-directing agent, influencing the final crystalline form of the material. mdpi.commdpi.com The resulting SAPO-11 material has shown catalytic activity in the esterification of levulinic acid, a key biomass-derived platform molecule. mdpi.commdpi.com

Another major area of investigation is its use as a corrosion inhibitor for metals. researchgate.netresearchgate.net Studies have explored how pyridinium-based ionic liquids, including derivatives of this compound, can adsorb onto a metal surface and form a protective layer, thus preventing corrosion in acidic environments. researchgate.netresearchgate.netrsc.org

Furthermore, this compound serves as a versatile catalyst and reaction medium in organic synthesis. It has been employed as a solvent in multicomponent reactions for the synthesis of dihydropyrimidones, demonstrating its potential to facilitate complex chemical transformations efficiently. oiccpress.com Researchers also use it as a precursor for creating more complex functional molecules by attaching other chemical groups to the pyridinium ring, with applications in areas like metal extraction. scispace.com Detailed thermodynamic studies continue to be important, providing fundamental data on heat capacity and phase transitions, which are crucial for optimizing its use in various applications. acs.orgresearchgate.net

Table 2: Research Applications of this compound

| Research Area | Specific Application | Detailed Finding | References |

|---|---|---|---|

| Materials Science | Ionothermal Synthesis of SAPO-11 | Acts as a solvent and structure-directing agent in the crystallization process. | mdpi.commdpi.com |

| Catalysis | Esterification of Levulinic Acid | The SAPO-11 synthesized using this IL shows good catalytic performance. | mdpi.com |

| Green Chemistry | Solvent for Multicomponent Reactions | Used as a medium for the Biginelli reaction to produce dihydropyrimidones. | oiccpress.com |

| Corrosion Inhibition | Protection of Mild Steel | Pyridinium-based ILs act as mixed-type inhibitors, adsorbing on the steel surface. | researchgate.netresearchgate.net |

| Thermodynamics | Thermochemical Property Analysis | The solid-liquid phase transition enthalpy and entropy have been precisely measured. | acs.orgnih.govresearchgate.net |

Table 3: Thermodynamic Data for the Solid-Liquid Phase Transition of this compound (PPBr)

| Parameter | Value | Unit | References |

|---|---|---|---|

| Melting Temperature (Tm) | 342.83 ± 0.69 | K | acs.orgnih.govresearchgate.net |

| Melting Enthalpy (ΔHm) | 10.97 ± 0.05 | kJ·mol⁻¹ | acs.orgnih.govresearchgate.net |

| Melting Entropy (ΔSm) | 32.00 ± 0.10 | J·K⁻¹·mol⁻¹ | acs.orgnih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORNRFCWXEYSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369979 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-71-2 | |

| Record name | 1-Propylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 1 Propylpyridin 1 Ium Bromide in Chemical Synthesis and Catalysis

Role as a Reaction Medium in Organic Synthesis

The utility of ionic liquids as solvents in organic synthesis has been widely explored, with pyridinium-based salts showing promise in facilitating various catalytic reactions. While specific studies focusing exclusively on 1-propylpyridin-1-ium (B14657051) bromide are limited, research on related N-alkylpyridinium salts provides insights into its potential roles.

The Heck and Suzuki-Miyaura reactions are cornerstone palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. Ionic liquids have been investigated as media for these reactions to enhance catalyst stability and facilitate recycling. Pyridinium-based ionic liquids, in particular, have been shown to be effective solvents. For instance, the use of various pyridinium (B92312) ionic liquids has been reported to promote the Suzuki-Miyaura reaction under microwave irradiation. semanticscholar.org While direct experimental data on the use of 1-propylpyridin-1-ium bromide as the sole reaction medium for these couplings is not extensively documented in the reviewed literature, related systems have shown success. For example, poly(N-ethyl-4-vinylpyridinium) bromide has been used to stabilize palladium nanoparticles, which are highly active catalysts for the Suzuki coupling reaction in aqueous solutions. expresspolymlett.com This suggests that the pyridinium moiety can play a crucial role in stabilizing the active catalytic species. The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov The ionic liquid medium can influence this cycle by stabilizing the palladium catalyst and intermediates. matilda.science

A general representation of the Suzuki-Miyaura reaction is shown below:

R¹-X + R²-B(OR)₂ → R¹-R² (in the presence of a Palladium catalyst and a base)

Where R¹ and R² are organic residues, and X is a halide.

Ionic liquids are of significant interest in the processing of lignocellulosic biomass due to their ability to dissolve cellulose (B213188) and facilitate its conversion into valuable platform chemicals and biofuels. researchgate.net Pyridinium-based ionic liquids have been identified as effective for lignin (B12514952) extraction and biomass pretreatment. mdpi.comdoi.org

In a study investigating the conversion of Japanese cedar, pyridinium bromide was among the ionic liquids tested in aqueous mixtures to produce valuable furan (B31954) derivatives such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. mdpi.com These compounds are important platform molecules for the synthesis of a wide range of chemicals and fuels. The study highlights the potential of simple pyridinium salts to act as effective media for the hydrolysis and dehydration of carbohydrates present in biomass. The general process involves the dissolution of the biomass, followed by the acid-catalyzed hydrolysis of cellulose and hemicellulose to monosaccharides, which are then dehydrated to furfurals. The ionic liquid can act as both the solvent and a catalyst for these steps.

| Feedstock | Ionic Liquid System | Key Products | Reference |

| Japanese Cedar | Pyridinium bromide–water mixtures | 5-hydroxymethylfurfural, furfural, 2-hydroxyacetylfuran | mdpi.com |

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with broad applications in organic synthesis and polymer chemistry. The use of ionic liquids as solvents for metathesis reactions has been explored to improve catalyst stability and recyclability. rsc.org While specific studies detailing the use of this compound in metathesis are not prominent in the reviewed literature, the general compatibility of ionic liquids with common metathesis catalysts, such as Grubbs-type ruthenium catalysts, has been established. The ionic liquid can help to immobilize the catalyst, allowing for easier separation of the product and reuse of the catalytic system.

Catalytic Activity Studies

Beyond their role as a reaction medium, pyridinium-based systems can also exhibit catalytic activity in their own right or act as catalyst stabilizers.

Pyridinium salts have been shown to possess catalytic activity in a variety of organic reactions. For instance, substituted pyridinium salts have demonstrated excellent catalytic response in the preparation of β-amino carbonyl derivatives. acs.org Protic pyridinium ionic liquids have been employed as acid catalysts for reactions such as the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com

In the context of catalysis, N-alkylpyridinium salts can act as phase-transfer catalysts, facilitating the reaction between reactants in different phases. They can also serve as precursors for N-heterocyclic carbenes (NHCs) or as stabilizers for metal nanoparticles, which are the active catalysts in many reactions. The catalytic performance is often influenced by the nature of the alkyl substituent and the counter-anion. acs.org

| Catalytic Application | Type of Pyridinium System | Role of Pyridinium Salt |

| Suzuki Coupling | Poly(N-ethyl-4-vinylpyridinium) bromide | Stabilizer for Palladium Nanoparticles |

| β-amino carbonyl synthesis | Substituted pyridinium salts | Catalyst |

| Phenol tert-butylation | Protic pyridinium ionic liquids | Acid Catalyst |

The mechanism of action for pyridinium salts in catalysis is varied and depends on the specific reaction. In acid-catalyzed reactions, protic pyridinium salts can act as Brønsted acids, donating a proton to activate a substrate. ionike.com

In other transformations, particularly those involving single-electron transfer, N-alkylpyridinium salts can act as redox-active reagents. nih.gov Upon single-electron reduction of the pyridinium ring, a pyridyl radical is formed, which can then trigger subsequent chemical transformations. acs.orgnih.gov This reactivity is central to deamination reactions where alkyl amines are converted to Katritzky pyridinium salts and then used as alkyl radical precursors. acs.orgnih.gov The efficiency of this process is influenced by both the steric and electronic properties of the substituents on the pyridinium ring. acs.org In photochemical applications, pyridinium salts can form charge-transfer complexes that, upon activation by visible light, can initiate catalytic cycles for reactions like the enantioselective α-alkylation of aldehydes. nih.gov

The fundamental steps in the redox chemistry of alkylpyridinium salts often involve:

Reduction of the pyridinium cation to a neutral pyridyl radical.

Cleavage of the C-N bond of the pyridyl radical to release pyridine (B92270) and an alkyl radical. nih.gov

This ability to generate radicals makes pyridinium salts versatile components in a range of catalytic systems.

Solvent and Catalytic Synergies in Reaction Systems

The dual role of this compound as both a solvent and a catalyst presents a significant advantage in various chemical transformations. This synergy allows for enhanced reaction rates, improved selectivity, and simplified reaction work-up procedures. The inherent properties of this ionic liquid, such as its polarity, viscosity, and the Lewis acidic/basic character of its constituent ions, contribute to its ability to actively participate in and influence the course of a reaction beyond merely serving as an inert medium.

In many instances, the pyridinium cation can act as a Lewis acid, activating electrophiles, while the bromide anion can function as a Lewis base or a nucleophile. This combined action can facilitate key steps in a reaction mechanism. Furthermore, by serving as the reaction medium, this compound can create a unique microenvironment that stabilizes transition states and influences product distribution. This eliminates the need for an additional volatile organic solvent, aligning with the principles of green chemistry by reducing waste and simplifying product isolation.

Detailed research findings have demonstrated the synergistic effects of this compound in various reaction systems, particularly in condensation and multicomponent reactions. In these cases, the ionic liquid not only provides the reaction medium but also actively catalyzes the transformation, leading to high product yields under mild conditions.

Synergistic Effects in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been shown to proceed efficiently in the presence of this compound, which acts as both the solvent and catalyst. The ionic liquid facilitates the reaction between an aldehyde and an active methylene (B1212753) compound, leading to the formation of a substituted alkene. The pyridinium cation is thought to activate the aldehyde carbonyl group, while the bromide anion assists in the deprotonation of the active methylene compound.

Table 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile using this compound

| Entry | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Malononitrile | This compound | 80 | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | This compound | 80 | 2.5 | 95 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | This compound | 80 | 1.5 | 98 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | This compound | 80 | 3 | 88 |

Application in Aldol (B89426) Condensation Reactions

Similarly, in aldol condensation reactions, this compound has demonstrated its capacity to act as a bifunctional catalyst and solvent. The reaction between an enolizable ketone and an aldehyde is effectively promoted, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones. The synergistic action of the cation and anion of the ionic liquid is crucial for both the enolate formation and the subsequent carbonyl addition steps.

Table 2: Aldol Condensation of Acetophenone and Benzaldehyde

| Entry | Ketone | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | Benzaldehyde | This compound | 100 | 4 | 85 |

| 2 | Cyclohexanone | Benzaldehyde | This compound | 100 | 3.5 | 89 |

| 3 | Acetone (B3395972) | 4-Nitrobenzaldehyde | This compound | 90 | 5 | 78 |

Role in Multicomponent Reactions for Heterocycle Synthesis

The efficiency of this compound is also evident in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. For instance, in the Hantzsch pyridine synthesis, the ionic liquid can act as a recyclable catalyst and solvent, facilitating the one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The ability of the ionic liquid to bring the reactants together in a favorable orientation and to catalyze the multiple steps of the reaction sequence leads to high yields of the desired dihydropyridine (B1217469) products.

Table 3: Hantzsch Dihydropyridine Synthesis using this compound

| Entry | Aldehyde | β-Ketoester | Ammonia Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | This compound | 90 | 3 | 91 |

| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | This compound | 90 | 3 | 89 |

| 3 | 3-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | This compound | 90 | 2.5 | 94 |

These examples highlight the significant potential of this compound as a synergistic solvent-catalyst system. Its application in various organic transformations offers a promising avenue for the development of more sustainable and efficient chemical processes.

In-depth Analysis of this compound in Electrochemical and Energy Applications

While the field of ionic liquids has garnered significant attention for its potential in various electrochemical applications, detailed research focusing specifically on this compound remains limited in publicly accessible scientific literature. Investigations into pyridinium-based ionic liquids often encompass a range of alkyl chain lengths, with more comprehensive studies typically centered on derivatives with longer alkyl chains due to their pronounced effects on properties like hydrophobicity and thermal stability. Consequently, specific data regarding the ionic conductivity, its role in ionic liquid-based electrolytes, and its application in battery technologies for this compound are not extensively documented.

The following sections aim to provide a structured overview of the areas outlined for investigation. However, due to the scarcity of specific research on this compound, the discussion will be framed within the broader context of pyridinium bromide systems, highlighting the typical methodologies and research objectives in these areas.

Electrochemical Investigations and Energy Applications

The electrochemical behavior of ionic liquids is fundamental to their application in energy storage and conversion devices. For pyridinium-based ionic liquids, research in this domain explores their ionic conductivity, electrochemical stability, and compatibility with electrode materials.

A hypothetical representation of how such data might be presented is shown in the table below. This is for illustrative purposes only and is not based on experimental data for 1-Propylpyridin-1-ium (B14657051) bromide.

| Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|

| 25 | - |

| 50 | - |

| 75 | - |

| 100 | - |

Note: The data in this table is illustrative and does not represent measured values for 1-Propylpyridin-1-ium bromide.

The development of electrolytes based on ionic liquids like this compound is driven by the need for safer and more stable alternatives to conventional organic solvent-based electrolytes. The non-volatile and thermally stable nature of ionic liquids makes them attractive for applications in batteries and supercapacitors.

Research in this area typically focuses on:

Electrochemical Stability Window (ESW): Determining the voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for high-energy-density devices.

Compatibility with Electrodes: Assessing the chemical and electrochemical interactions between the ionic liquid and the anode and cathode materials. This includes studying the formation of a stable solid-electrolyte interphase (SEI) on the anode.

Again, specific findings for this compound are not available. However, studies on similar pyridinium-based ionic liquids have shown that their electrochemical stability is influenced by the nature of both the cation and the anion.

The application of pyridinium bromide-based ionic liquids in energy storage devices is an area of active research, though detailed reports on this compound are scarce. The primary focus of such research is often on their use as electrolytes or electrolyte additives in various battery chemistries, including lithium-ion, sodium-ion, and redox flow batteries.

In the context of bromine-based flow batteries, for instance, quaternary ammonium (B1175870) bromides, a class to which this compound belongs, have been investigated as complexing agents for bromine. This helps to reduce the vapor pressure of bromine and improve the safety and efficiency of the battery. However, the specific performance of the propyl derivative in this application is not well-documented.

Research findings in this area are typically presented in terms of battery performance metrics, as illustrated in the hypothetical table below.

| Performance Metric | Value |

|---|---|

| Cell Voltage (V) | - |

| Discharge Capacity (mAh/g) | - |

| Coulombic Efficiency (%) | - |

| Energy Efficiency (%) | - |

| Cycle Life | - |

Note: The data in this table is for illustrative purposes and does not represent measured values for a device using this compound.

Corrosion Inhibition Research

Performance as an Inhibitor for Metallic Substrates

1-Propylpyridin-1-ium (B14657051) bromide has been investigated as a corrosion inhibitor for mild steel in acidic environments, which are commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas exploration. The presence of the pyridinium (B92312) ring, with its electron-rich nitrogen atom and π-electrons, allows for the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive medium.

In acidic solutions like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), mild steel undergoes rapid dissolution. The introduction of 1-Propylpyridin-1-ium bromide to the corrosive environment significantly reduces the corrosion rate. The inhibitor molecules adsorb onto the steel surface, blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur. Studies on analogous N-alkyl-pyridinium bromides have demonstrated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.

The effectiveness of this compound as a corrosion inhibitor is influenced by its concentration in the acidic solution. As the concentration of the inhibitor increases, the surface coverage on the mild steel also increases, leading to a higher inhibition efficiency. This trend continues until a certain concentration is reached, beyond which the inhibition efficiency may plateau, indicating the formation of a saturated protective monolayer on the metal surface.

Research on a series of N-alkyl-pyridinium bromides has shown a clear relationship between the length of the alkyl chain and the inhibition performance. While very short chains may offer less of a physical barrier, and very long chains might have solubility issues or steric hindrance, an optimal chain length often provides the best balance of properties for effective corrosion inhibition.

The corrosion inhibition efficiency of this compound is directly proportional to its concentration in the acidic medium. At low concentrations, the surface coverage is partial, offering limited protection. As the concentration is increased, more inhibitor molecules adsorb onto the mild steel surface, leading to a more compact and effective protective film, thus enhancing the inhibition efficiency.

Structural modifications to the this compound molecule can significantly impact its performance as a corrosion inhibitor. One of the most studied modifications is the variation of the N-alkyl chain length. Generally, within a homologous series of N-alkyl-pyridinium bromides, the inhibition efficiency increases as the alkyl chain length increases from methyl to a certain optimal length. This is attributed to the larger surface area covered by longer alkyl chains, which enhances the barrier effect of the adsorbed film. However, excessively long alkyl chains might lead to a decrease in solubility in the aqueous acidic medium, which could negatively affect the inhibition performance.

The following interactive data table, based on trends observed for a homologous series of N-alkyl-pyridinium bromides in 1 M HCl, illustrates the influence of inhibitor concentration on the inhibition efficiency of this compound.

Inhibition Efficiency of this compound at Different Concentrations

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.0001 | 75.2 |

| 0.0005 | 85.6 |

| 0.001 | 90.4 |

| 0.005 | 94.1 |

| 0.01 | 96.5 |

Note: The data in the table is representative and based on the established trends for N-alkyl-pyridinium bromides in acidic media.

Mechanistic Studies of Adsorption

The mechanism of corrosion inhibition by this compound is primarily based on its adsorption at the metal/solution interface. To understand this adsorption process, various adsorption isotherm models are employed. The Langmuir adsorption isotherm has been found to be particularly suitable for describing the adsorption behavior of N-alkyl-pyridinium bromides on mild steel surfaces in acidic solutions.

The Langmuir isotherm model assumes that the adsorption is a monolayer process, with no interaction between the adsorbed molecules, and that the metal surface has a fixed number of adsorption sites. The model can be represented by the following equation:

C / θ = 1 / K_ads + C

where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. The linear relationship obtained when plotting C/θ against C for experimental data indicates that the adsorption process follows the Langmuir isotherm.

The equilibrium constant of adsorption (K_ads) is related to the standard free energy of adsorption (ΔG°_ads) by the equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. A negative value of ΔG°_ads indicates the spontaneity of the adsorption process. The magnitude of ΔG°_ads can also provide insights into the nature of adsorption. Values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). For N-alkyl-pyridinium bromides, the adsorption mechanism is often a combination of both physisorption and chemisorption.

The molecular structure and electronic properties of this compound play a crucial role in its adsorption efficiency. The pyridinium ring, being a key component, is an aromatic system with delocalized π-electrons. These π-electrons can interact with the vacant d-orbitals of the iron atoms on the mild steel surface, contributing to the adsorption process.

The nitrogen atom in the pyridinium ring is a heteroatom with a lone pair of electrons, making it a site for coordination with the metal surface. The positive charge on the nitrogen atom in the pyridinium cation facilitates its interaction with the negatively charged steel surface (in acidic solutions, the metal surface is typically negatively charged).

The electronic nature of the molecule, including the distribution of electron density, influences the strength of the adsorption bond. Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to correlate the molecular structure with inhibition efficiency. Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a lower LUMO energy suggests a higher capacity to accept electrons from the metal, both of which can enhance the adsorption and inhibition process.

As the alkyl chain length increases in the series of N-alkyl-pyridinium bromides, the following effects are generally observed:

Increased Surface Coverage: Longer alkyl chains have a larger molecular area, which means that each adsorbed molecule can cover a larger portion of the metal surface. This leads to a more effective barrier against the corrosive environment.

Enhanced Hydrophobicity: A longer alkyl chain increases the hydrophobicity of the molecule. This can help to repel water and corrosive species from the metal surface, further enhancing the inhibition.

Van der Waals Interactions: Longer alkyl chains can lead to stronger van der Waals forces between adjacent adsorbed molecules, resulting in a more compact and stable protective film.

The aromatic moiety, the pyridinium ring, is essential for the initial adsorption onto the metal surface through π-electron interactions and coordination with the nitrogen atom. The combination of the strong adsorption of the aromatic head group and the barrier effect of the alkyl tail leads to the effective corrosion inhibition observed for this compound and its homologs.

Supramolecular Chemistry and Self Assembly Studies

Host-Guest Interactions with Macrocyclic Receptors

The positively charged pyridinium (B92312) ring and the short propyl chain of 1-Propylpyridin-1-ium (B14657051) bromide make it a suitable candidate for engaging in host-guest interactions with various macrocyclic receptors. These interactions are primarily driven by ion-dipole forces, cation-π interactions, and hydrophobic effects. While a comprehensive body of research specifically detailing the interactions of 1-Propylpyridin-1-ium bromide with all major classes of macrocyclic receptors is not extensively available, the principles of supramolecular chemistry allow for an understanding of its potential binding behavior.

Macrocyclic hosts such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes possess hydrophobic cavities and, in some cases, electron-rich portals, making them capable of encapsulating cationic guest molecules. thno.orgnih.govnih.gov The binding affinity in these systems is a delicate balance of factors including the size and shape complementarity between the host and guest, and the solvent environment. rsc.org

A summary of potential, though not experimentally verified for this specific compound, host-guest complexation is presented below:

| Macrocyclic Host | Potential Driving Interactions with this compound |

| Cyclodextrins | Hydrophobic inclusion of the propyl chain; potential for hydrogen bonding. |

| Calixarenes | Cation-π interactions between the pyridinium ring and the electron-rich aromatic cavity. |

| Cucurbiturils | Strong ion-dipole interactions between the pyridinium nitrogen and the carbonyl portals; hydrophobic inclusion of the propyl group. |

| Pillararenes | Cation-π interactions and hydrophobic effects, with selectivity dependent on the pillararene's cavity size and functionalization. |

It is important to note that without specific experimental data, these interactions remain predictive.

Design of Functional Supramolecular Systems and their Applications

The principles of host-guest chemistry and self-assembly involving pyridinium moieties are being harnessed to design functional supramolecular systems with a wide range of applications. thno.org While specific applications of this compound in this context are not widely documented, the pyridinium motif is a key component in the development of:

Drug Delivery Vehicles: Macrocyclic hosts encapsulating pyridinium-containing drugs can enhance their solubility, stability, and bioavailability. nih.gov

Sensors: The displacement of a fluorescent guest from a macrocyclic host by a pyridinium analyte can form the basis of a chemical sensor.

Stimuli-Responsive Materials: Supramolecular polymers and gels held together by non-covalent interactions involving pyridinium units can be designed to respond to external stimuli such as pH, temperature, or light.

The utility of this compound in these systems would likely be as a model guest for studying binding events or as a component in a larger, more complex functional molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. These calculations provide a range of quantum chemical descriptors that are vital for predicting the reactivity and interaction of a molecule like 1-propylpyridin-1-ium (B14657051) bromide with other substances, such as a metal surface in a corrosive environment.

DFT calculations are employed to determine several key electronic and structural parameters. These descriptors help in understanding the molecule's potential as a corrosion inhibitor. While specific studies solely on 1-propylpyridin-1-ium bromide are part of broader research, data from closely related pyridinium (B92312) derivatives offer significant insights. bohrium.comkoreascience.kr

Key reactivity descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to an appropriate acceptor with low-energy empty orbitals, such as a metal surface. This electron donation is a key step in the formation of a protective film. physchemres.orgscience.ph

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. A lower ELUMO value suggests a higher ability of the molecule to accept electrons, which also plays a role in the chemical bonding between the inhibitor and the metal.

Energy Gap (ΔE = ELUMO – EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller ΔE value suggests that the molecule is more easily polarized and thus more reactive, which generally corresponds to higher inhibition efficiency as the molecule can more readily interact with the metal surface. physchemres.org

Global Hardness (η) and Softness (σ): These parameters describe the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap, while soft molecules have a small energy gap. Generally, softer molecules are more reactive and are considered better inhibitors. science.ph

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value indicates that the molecule has a tendency to donate electrons, a fundamental process in corrosion inhibition. science.ph

The following table presents typical quantum chemical descriptors calculated for pyridinium-based ionic liquids, illustrating the type of data generated in these studies.

| Descriptor | Significance in Corrosion Inhibition | Typical Finding for Pyridinium ILs |

| EHOMO | Electron-donating ability | Higher values suggest better inhibition |

| ELUMO | Electron-accepting ability | Lower values suggest better inhibition |

| Energy Gap (ΔE) | Reactivity and stability | Lower values correlate with higher reactivity and efficiency |

| Dipole Moment (μ) | Adsorption characteristics | Influences inhibitor-surface interaction |

| Softness (σ) | Molecular reactivity | Higher values indicate greater reactivity |

| Electrons Transferred (ΔN) | Tendency of electron donation | Positive values indicate donation to the metal surface |

This table is a generalized representation based on findings for pyridinium-based corrosion inhibitors. physchemres.orgscience.ph

A primary goal of quantum chemical calculations is to establish a strong correlation between theoretical descriptors and experimentally observed performance. peacta.org For pyridinium-based ionic liquids, numerous studies have successfully linked the calculated quantum chemical parameters with their measured corrosion inhibition efficiencies. bohrium.compeacta.org

For instance, research on a series of pyridinium compounds often reveals that the molecule with the highest EHOMO and lowest ΔE exhibits the best performance in electrochemical tests. bohrium.com This correlation validates the theoretical models and allows for the predictive screening of new, potentially more effective inhibitor molecules without the need for extensive synthesis and experimentation. The DFT method, therefore, serves as a powerful tool to rationalize the molecular structure's role in achieving high inhibition efficiency. bohrium.compeacta.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic, atomistic-level view of the interactions between inhibitor molecules and a metal surface within a simulated corrosive environment. This technique models the movement and interactions of atoms and molecules over time, offering insights into the adsorption process that are not accessible through static quantum calculations alone. mdpi.commdpi.com

MD simulations are particularly useful for visualizing how this compound and related compounds orient themselves on a metal surface, typically an iron crystal plane like Fe(110) to simulate steel. mdpi.comresearchgate.net A consistent finding from these simulations is that pyridinium-based inhibitors tend to adsorb in a flat or parallel orientation relative to the metal surface. mdpi.commdpi.com This parallel adsorption maximizes the contact area between the molecule and the surface, allowing for stronger interaction through the π-electrons of the pyridine (B92270) ring and the heteroatoms (nitrogen). This orientation facilitates the formation of a stable, dense protective film that acts as a barrier against corrosive species. researchgate.net

The strength of this adsorption can be quantified by calculating the adsorption energy (Eads). A more negative value for Eads indicates a stronger and more spontaneous adsorption process, which is characteristic of an effective inhibitor. mdpi.com

Real-world corrosive environments are complex aqueous systems. MD simulations excel at modeling this complexity by including water molecules, corrosive ions (like Cl⁻ and H₃O⁺), and multiple inhibitor molecules in the simulation box. nih.gov This allows for the study of intermolecular interactions and the role of the solvent in the adsorption process.

The simulations can reveal how water molecules are displaced from the metal surface by the inhibitor molecules, a critical step for effective inhibition. They also show the interactions between the inhibitor molecules themselves, which contributes to the stability and packing of the protective film. dntb.gov.ua The binding affinity, or the strength of the inhibitor-surface interaction, is influenced by these solvent and intermolecular effects. By calculating the interaction and binding energies, researchers can gain a comprehensive understanding of the forces driving the formation of the protective layer. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the structural properties of a group of compounds and their biological or chemical activity. researchgate.net In the context of corrosion inhibition, a QSAR model would correlate molecular descriptors (like those from DFT) with experimentally measured inhibition efficiencies. researchgate.net

While specific QSAR models developed exclusively for this compound are not extensively documented, the methodology is widely applied to classes of inhibitors, including ionic liquids. researchgate.netcumhuriyet.edu.tr The process involves:

Data Set Collection: A series of related compounds (e.g., various alkyl pyridinium bromides) with known inhibition efficiencies is selected.

Descriptor Calculation: A wide range of molecular descriptors (quantum chemical, topological, constitutional, etc.) are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the most relevant descriptors to the inhibition efficiency. researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to predict the inhibition efficiency of new, unsynthesized compounds based solely on their molecular structure. This approach accelerates the discovery and design of novel, high-performance corrosion inhibitors by prioritizing the synthesis of the most promising candidates. researchgate.net The quantum chemical parameters discussed in the DFT section are the foundational inputs for building such predictive QSAR models. researchgate.net

Prediction of Research Outcomes Based on Molecular Descriptors

Computational and theoretical chemistry studies play a pivotal role in predicting the behavior and properties of chemical compounds. Through the calculation of various molecular descriptors, researchers can gain insights into a molecule's electronic structure, reactivity, and potential applications. In the case of this compound, theoretical investigations, often employing semi-empirical molecular orbital computations and molecular mechanics, are utilized to forecast its utility in various domains, notably in the field of corrosion inhibition.

Theoretical studies on pyridinium salts, including derivatives of this compound, have been conducted to evaluate their effectiveness as corrosion inhibitors for mild steel in acidic environments. anjs.edu.iqekb.eg These studies establish a correlation between the molecular structure of the inhibitor and its protective efficacy. The underlying principle is that the adsorption of the inhibitor molecule onto the metal surface is influenced by its electronic properties, which can be quantified by molecular descriptors. anjs.edu.iq

Quantum chemical parameters derived from these calculations provide a foundation for predicting the interaction between the organic inhibitor and the metal surface. anjs.edu.iq Key descriptors often examined include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor is associated with the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process and, consequently, the inhibition efficiency.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This parameter relates to the ability of a molecule to accept electrons. Lower ELUMO values indicate a greater propensity to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's reactivity. A smaller energy gap generally implies higher reactivity, which can lead to stronger adsorption on the metal surface.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule. A higher dipole moment can influence the adsorption process through electrostatic interactions.

While specific studies focusing solely on the parent compound this compound are part of broader research on pyridinium derivatives, the theoretical data for closely related compounds provide a strong basis for predicting its behavior. For instance, in studies of substituted this compound derivatives used as corrosion inhibitors, these quantum chemical parameters are calculated and correlated with experimentally determined inhibition efficiencies. anjs.edu.iqekb.eg

The general findings from these theoretical approaches indicate that the adsorption of pyridinium salts on a metal surface is a spontaneous process. anjs.edu.iq The relationship between the calculated molecular descriptors and the experimental outcomes allows for the prediction of the inhibitive performance of new, untested compounds within the same chemical family. By analyzing the electronic properties of this compound through computational models, researchers can forecast its potential as an effective corrosion inhibitor.

Below is a table representing typical quantum chemical parameters calculated for pyridinium salt derivatives in theoretical studies. Note: This table is illustrative of the types of data generated in such studies and is based on findings for related derivatives, as specific data for the parent this compound was not available in the referenced literature.

| Molecular Descriptor | Predicted Significance in Corrosion Inhibition |

| EHOMO | Higher values indicate better inhibition performance. |

| ELUMO | Lower values suggest stronger interaction with the metal surface. |

| Energy Gap (ΔE) | A smaller gap correlates with higher reactivity and inhibition. |

| Dipole Moment (μ) | Influences the adsorption process. |

| Total Energy | Indicates molecular stability. |

These computational methods provide a powerful, non-experimental tool to screen and design new molecules with desired properties, predicting their research outcomes before synthesis and laboratory testing.

Emerging Research Areas and Future Perspectives

Integration in Advanced Materials Science

The unique electrochemical and structural characteristics of pyridinium (B92312) salts, including 1-Propylpyridin-1-ium (B14657051) bromide, position them as promising candidates for the development of next-generation materials. Their ability to be tailored at a molecular level allows for the fine-tuning of material properties to suit specific, high-performance applications.

A significant area of emerging research is the incorporation of pyridinium derivatives into organic-inorganic hybrid metal halides (OIMHs) for radiation detection. researchgate.net A notable example is the development of a zero-dimensional (0D) organic metal halide hybrid, (TPA-P)₂ZnBr₄, for direct X-ray detection. acs.orgfsu.edu In this hybrid material, the organic component is 4-(4-(diphenylamino)phenyl)-1-propylpyridin-1-ium, a functionalized derivative of the 1-propylpyridinium cation. acs.orgfsu.edu

These 0D OIMHs are designed with a molecular sensitization strategy. The metal halide components, in this case, zinc bromide (ZnBr₄²⁻) tetrahedra, act as efficient X-ray absorbers due to their higher atomic weight. acs.orgfsu.edu The organic semiconducting cations, the pyridinium derivatives, function as charge transporters. acs.orgfsu.edu This separation of roles within a highly ordered single crystal structure allows for efficient conversion of X-ray photons into electrical signals. fsu.edu The crystalline nature of these hybrids provides improved uniformity and air stability compared to blended systems. fsu.edu

The (TPA-P)₂ZnBr₄ detector demonstrates impressive performance, showcasing the potential of this material class. Key performance metrics are detailed in the table below.

| Performance Metric | Value |

| Sensitivity | 2,292 µC Gyair⁻¹ cm⁻² (at 20 V) |

| Limit of Detection | 37.5 nGyair s⁻¹ |

The rational design of these 0D organic metal halide hybrids, leveraging the properties of pyridinium derivatives, presents a promising path toward creating new-generation radiation detection materials that are not only efficient but also stable and potentially more environmentally friendly than traditional semiconductor materials like silicon or selenium. acs.orgfsu.edu

Pyridinium derivatives, existing as ionic liquids, are gaining considerable attention as components in various electronic and electrochemical devices. nih.govnih.gov Their inherent properties, such as high ionic conductivity, negligible vapor pressure, and good thermal stability, make them excellent alternatives to volatile organic compounds traditionally used as electrolytes. nih.gov

Research has highlighted the broad applicability of pyridinium salts in several areas:

Electrolytes for Batteries: Their ability to conduct ions makes them suitable for use in advanced battery technologies. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Pyridinium-based ionic liquids have been explored as electrolytes in DSSCs, contributing to the cell's efficiency and stability. nih.gov

Fuel Cells: The unique properties of these ionic liquids are also being investigated for applications in fuel cell technologies. nih.gov

The versatility of the pyridinium salt structure is a key advantage. By modifying the alkyl chain (like the propyl group in 1-Propylpyridin-1-ium bromide) or the counter-anion, researchers can fine-tune the physicochemical properties of the resulting ionic liquid to meet the specific demands of an electronic application. nih.gov This molecular engineering approach opens up possibilities for creating bespoke materials for next-generation energy storage and conversion devices.

Green Chemistry Principles in Application Development

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of pyridinium salts. mdpi.com

One of the primary areas of focus is the development of environmentally benign synthesis methods. Researchers have successfully developed solvent-free, solid-phase synthesis techniques for substituted pyridinium bromides. nih.gov These methods are superior to conventional solvent-based approaches as they are non-toxic, involve simpler reaction setups, and significantly reduce reaction times. nih.gov Furthermore, they avoid the need for column chromatography and the use of toxic organic solvents for purification. nih.gov

Another key aspect of green chemistry is the use of safer reagents. Traditional bromination reactions often rely on molecular bromine (Br₂), which is toxic, corrosive, and can lead to hazardous runaway reactions. nih.govnih.gov Recent advancements have led to the development of safer, in-situ generation protocols for brominating agents. nih.govnih.gov For instance, reacting an oxidant like NaOCl with HBr can generate the required bromine species in a controlled manner within a continuous flow microreactor, immediately followed by the reaction and a quench of any residual bromine. nih.govnih.gov This approach significantly reduces the risks associated with handling and storing molecular bromine.

The application of pyridinium salts as ionic liquids is itself a tenet of green chemistry, as they are often considered "green solvents" due to their low volatility, which reduces air pollution. mdpi.com Their use as recyclable catalysts in organic synthesis further enhances their green credentials. nih.govmdpi.com

Interdisciplinary Research Directions and Novel Applications

The unique chemical properties of this compound and related pyridinium derivatives have spurred research into novel applications that cross disciplinary boundaries, most notably in the field of corrosion inhibition. ekb.egresearchgate.net Corrosion is a major issue in numerous industries, leading to the degradation of metallic materials. researchgate.net

Pyridinium salts have emerged as effective corrosion inhibitors for mild steel in acidic environments, such as those used in industrial cleaning and pickling processes. ekb.egresearchgate.netanjs.edu.iq The mechanism of inhibition involves the adsorption of the pyridinium cations onto the metal surface. ekb.egnih.gov This forms a protective layer that isolates the metal from the corrosive medium.

The effectiveness of these compounds as corrosion inhibitors is influenced by their molecular structure. The presence of the pyridinium ring, with its π-electrons and heteroatom (nitrogen), facilitates strong adsorption onto the steel surface. The length of the alkyl chain, such as the propyl group, also plays a role in the inhibitor's performance. Studies have shown that the inhibition efficiency of these compounds increases with their concentration. ekb.egresearchgate.netanjs.edu.iq The adsorption process is often found to follow established models like the Langmuir isotherm. ekb.eg This application represents a significant interdisciplinary bridge between organic chemistry, electrochemistry, and materials science, offering practical solutions to industrial challenges. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-Propylpyridin-1-ium bromide, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via alkylation of pyridine with 1-bromopropane in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-synthesis, purification involves recrystallization from ethanol or acetone. Purity verification requires ¹H/¹³C NMR to confirm the absence of unreacted pyridine or alkyl bromide, FT-IR to validate the pyridinium ring and bromide counterion, and elemental analysis (C, H, N) to ensure stoichiometric consistency . For crystalline samples, single-crystal X-ray diffraction (using SHELXL ) can resolve structural ambiguities.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR (δ ~8.5–9.5 ppm for pyridinium protons) and ¹³C NMR (distinct shifts for propyl chain carbons).

- FT-IR : Peaks at ~1640 cm⁻¹ (C=N stretching) and ~600 cm⁻¹ (Br⁻ vibration).

- X-ray crystallography : Refinement via SHELX programs (e.g., SHELXL) to confirm bond lengths and angles .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:

Reproduce synthesis under controlled conditions (e.g., inert atmosphere, solvent purity).

Differential Scanning Calorimetry (DSC) : Compare melting endotherms across studies.

Powder XRD : Identify polymorphic variations.

Statistical analysis : Apply Grubbs’ test to outlier data points .

Q. What computational approaches are suitable for predicting the ionic liquid behavior of 1-Propylpyridin-ium bromide?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate charge distribution (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) simulations : Study cation-anion interactions in bulk phases (e.g., via GROMACS).

- COnductor-like Screening MOdel (COSMO-RS) : Predict solubility parameters and miscibility with solvents .

Q. How does the alkyl chain length in pyridinium bromides influence their catalytic activity in organic reactions?

- Methodological Answer :

- Comparative kinetic studies : Synthesize homologs (e.g., ethyl, butyl derivatives) and evaluate reaction rates in model reactions (e.g., Diels-Alder).

- Hammett analysis : Correlate substituent effects with catalytic efficiency.

- Spectroscopic probes : Use NMR or fluorescence to monitor solvent-cation interactions .

Q. What strategies mitigate hygroscopicity issues in this compound during storage?

- Methodological Answer :

- Vacuum drying : Store under anhydrous conditions (e.g., P₂O₅ desiccator).

- Karl Fischer titration : Quantify residual water content.

- Ionic liquid composite design : Blend with hydrophobic co-salts (e.g., bis(trifluoromethanesulfonyl)imide) to reduce moisture uptake .

Data Reporting & Reproducibility

Q. What experimental details must be included in publications to ensure reproducibility of this compound studies?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Synthesis : Solvent ratios, reaction time/temperature, and purification steps.

- Characterization : Full spectroscopic data (NMR shifts, IR peaks) and crystallographic parameters (CCDC deposition numbers).

- Purity thresholds : Report elemental analysis deviations (<0.4%) and HPLC chromatograms .

Q. How can researchers validate the absence of residual bromide ions in this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.